![molecular formula C11H14OSi B3057508 2-((Trimethylsilyl)ethynyl)phenol CAS No. 81787-62-4](/img/structure/B3057508.png)
2-((Trimethylsilyl)ethynyl)phenol
Overview
Description
2-((Trimethylsilyl)ethynyl)phenol is a chemical compound with the molecular formula C11H14OSi . It has a molecular weight of 190.32 and is typically found in a powder form . The IUPAC name for this compound is 2-((trimethylsilyl)ethynyl)phenol .
Synthesis Analysis
The synthesis of 2-((Trimethylsilyl)ethynyl)phenol involves a three-step sequence that utilizes phenol as the starting material . This process requires only one chromatographic purification and ultimately delivers the desired silyltriflate in 66% overall yield .Molecular Structure Analysis
The molecular structure of 2-((Trimethylsilyl)ethynyl)phenol is represented by the InChI code 1S/C11H14OSi/c1-13(2,3)9-8-10-6-4-5-7-11(10)12/h4-7,12H,1-3H3 . The compound consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule .Chemical Reactions Analysis
While specific chemical reactions involving 2-((Trimethylsilyl)ethynyl)phenol are not detailed in the search results, it’s worth noting that trimethylsilyl groups, such as the one present in this compound, are often used in organic chemistry as protective groups during synthesis .Physical And Chemical Properties Analysis
2-((Trimethylsilyl)ethynyl)phenol has a melting point of 46-47°C . The compound is typically stored at room temperature . It’s important to note that the physical and chemical properties of a compound can greatly influence its reactivity and potential uses.Scientific Research Applications
Catalysis in Acylation Reactions
2-((Trimethylsilyl)ethynyl)phenol and related compounds have been utilized in catalysis. Trimethylsilyl trifluoromethanesulfonate, for instance, has been used as a catalyst in the acylation of alcohols with acid anhydrides. This process is efficient for a variety of alcohols, including phenols, and offers a rapid and clean approach compared to standard conditions (Procopiou et al., 1998).
Environmental Analysis
In environmental science, derivatives of 2-((Trimethylsilyl)ethynyl)phenol have been employed in the analysis of phenols in aqueous effluents. This method involves extracting phenols, converting them to their trimethylsilyl ethers, and using gas chromatography for detection. This technique is effective for analyzing various phenols in water sources, providing a reliable means of environmental monitoring (Cooper & Wheatstone, 1973).
Synthesis of Ortho-Ethynylated Products
The compound has also been used in the chemical synthesis of ortho-ethynylated products. A specific example is the GaCl(3)-catalyzed ortho-ethynylation of phenols, where 2-((Trimethylsilyl)ethynyl)phenol plays a role in the reaction mechanism. This method offers a versatile approach for introducing ethynyl groups into various phenol derivatives (Kobayashi et al., 2002).
Pharmaceutical Research
In pharmaceutical research, derivatives of 2-((Trimethylsilyl)ethynyl)phenol have been synthesized for biological evaluation. For example, fluorine-18-labeled 5-ethynyl-2'-deoxyuridine derivatives, synthesized using a compound related to 2-((Trimethylsilyl)ethynyl)phenol, have been evaluated for potential use in medical imaging and diagnostics (Chitneni et al., 2007).
Synthesis of Aryl Iodides
Another application is in the synthesis of aryl iodides. 2-(Trimethylsilyl)ethanol, a related compound, has been used as an alcohol equivalent in copper-catalyzed coupling of aryl iodides. This method allows for the preparation of substituted phenols and sensitive functional groups under mild conditions (Dibakar et al., 2011).
Mechanism of Action
Mode of Action
It contains a trimethylsilyl group, which is known for its chemical inertness and large molecular volume . These properties could potentially influence the compound’s interactions with its targets.
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a melting point of 46-47°c . These properties could potentially affect its bioavailability.
Result of Action
The molecular and cellular effects of 2-((Trimethylsilyl)ethynyl)phenol’s action are currently unknown due to the lack of research on this compound .
Action Environment
The action of 2-((Trimethylsilyl)ethynyl)phenol could potentially be influenced by various environmental factors. For instance, its stability might be affected by temperature, given that it is a solid at room temperature . .
properties
IUPAC Name |
2-(2-trimethylsilylethynyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OSi/c1-13(2,3)9-8-10-6-4-5-7-11(10)12/h4-7,12H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIUUJJPWNOMBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=CC=C1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456891 | |
Record name | Phenol, 2-[(trimethylsilyl)ethynyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Trimethylsilyl)ethynyl)phenol | |
CAS RN |
81787-62-4 | |
Record name | Phenol, 2-[(trimethylsilyl)ethynyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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